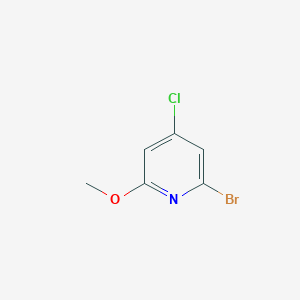

2-Bromo-4-chloro-6-methoxypyridine

Description

BenchChem offers high-quality 2-Bromo-4-chloro-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBAUIQDZPBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-chloro-6-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-chloro-6-methoxypyridine. In the absence of experimentally acquired spectra in publicly accessible databases, this guide leverages advanced computational prediction methodologies, corroborated by established principles of substituent effects on the pyridine ring. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed interpretation of the spectral features to aid in the structural elucidation and quality control of this important chemical entity.

Introduction: The Role of NMR in the Characterization of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile electronic properties and biological activities. 2-Bromo-4-chloro-6-methoxypyridine, a trisubstituted pyridine, presents a unique substitution pattern that significantly influences its chemical reactivity and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of such molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms and the electronic environment within the molecule.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-Bromo-4-chloro-6-methoxypyridine, providing a detailed rationale for the observed (predicted) chemical shifts and coupling patterns. The analysis is grounded in the fundamental principles of how substituents—specifically the electron-withdrawing bromo and chloro groups and the electron-donating methoxy group—modulate the electron density and, consequently, the magnetic shielding of the pyridine ring's protons and carbons.[2][3]

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of 2-Bromo-4-chloro-6-methoxypyridine is predicted to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy group protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.15 | Doublet | 1.9 |

| H-5 | 6.88 | Doublet | 1.9 |

| -OCH₃ | 3.93 | Singlet | - |

Disclaimer: These values are computationally predicted and may vary slightly from experimental results.

Rationale for Chemical Shifts and Coupling

The predicted chemical shifts are a direct consequence of the electronic effects exerted by the substituents on the pyridine ring.

-

Aromatic Protons (H-3 and H-5): The pyridine ring inherently possesses an electron-deficient character due to the electronegative nitrogen atom, which deshields the ring protons compared to benzene.[3] The substituents further modulate this electron density. The methoxy group at C-6 is an electron-donating group through resonance, which increases the electron density at the ortho (C-5) and para (C-3) positions, leading to an upfield shift (lower ppm) of the attached protons. Conversely, the electron-withdrawing inductive effects of the bromine at C-2 and chlorine at C-4 decrease the electron density on the ring, causing a downfield shift (higher ppm).

The predicted spectrum shows two doublets for H-3 and H-5. The slight downfield position of H-3 (7.15 ppm) compared to H-5 (6.88 ppm) can be attributed to the cumulative electron-withdrawing influence of the adjacent bromine and the para-chloro substituent. H-5 is primarily influenced by the electron-donating methoxy group at the ortho position and the meta-chloro group, resulting in a more shielded environment.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are predicted to appear as a singlet at approximately 3.93 ppm. This is a characteristic chemical shift for methoxy groups attached to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

-

Coupling Constants: The two aromatic protons, H-3 and H-5, are meta to each other. The predicted meta-coupling (⁴JHH) of 1.9 Hz is typical for protons in a 1,3-relationship on a pyridine ring.

Predicted ¹³C NMR Spectrum: A Deeper Look into the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 2-Bromo-4-chloro-6-methoxypyridine is predicted to show six distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 142.3 |

| C-3 | 112.9 |

| C-4 | 140.1 |

| C-5 | 110.8 |

| C-6 | 162.8 |

| -OCH₃ | 54.2 |

Disclaimer: These values are computationally predicted and may vary slightly from experimental results.

Justification of Carbon Chemical Shifts

The chemical shifts of the carbon atoms are highly sensitive to the electronic environment, providing valuable insights into the effects of the substituents.[2][4]

-

C-2, C-4, and C-6 (Substituted Carbons):

-

C-6: This carbon, bearing the strongly electron-donating methoxy group, is predicted to be the most downfield of the ring carbons at 162.8 ppm. This is a characteristic resonance for a carbon atom in a pyridine ring attached to an oxygen atom.

-

C-2: The carbon atom bonded to the bromine (C-2) is predicted at 142.3 ppm. The electronegativity of bromine leads to a deshielding effect.

-

C-4: The carbon attached to the chlorine atom (C-4) is predicted at 140.1 ppm. Similar to bromine, the electronegativity of chlorine causes a downfield shift. The "heavy atom effect" that can cause an upfield shift for carbons attached to bromine and iodine is less pronounced for chlorine.[5]

-

-

C-3 and C-5 (Protonated Carbons):

-

C-5: This carbon is predicted to be the most upfield of the ring carbons at 110.8 ppm. It is ortho to the electron-donating methoxy group and meta to the electron-withdrawing bromine and chlorine atoms. The strong shielding effect of the methoxy group dominates.

-

C-3: The chemical shift of C-3 is predicted at 112.9 ppm. It is para to the methoxy group and ortho to both the bromo and chloro substituents. The competing electron-donating and -withdrawing effects result in a chemical shift that is slightly downfield compared to C-5.

-

-

-OCH₃ Carbon: The methoxy carbon is predicted to resonate at a typical aliphatic chemical shift of 54.2 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for 2-Bromo-4-chloro-6-methoxypyridine, the following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of 2-Bromo-4-chloro-6-methoxypyridine.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the NMR probe for the specific nucleus being observed (¹H or ¹³C).

-

Shimming: Perform shimming of the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of about 220-240 ppm, centered around 100-120 ppm, is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Visualizing Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of 2-Bromo-4-chloro-6-methoxypyridine and the key NMR correlations.

Figure 1: Molecular structure of 2-Bromo-4-chloro-6-methoxypyridine with atom numbering.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-chloro-6-methoxypyridine. By integrating computational predictions with the well-established principles of substituent effects on aromatic systems, we have constructed a robust model for the expected spectral features of this molecule. The provided interpretation of chemical shifts and coupling constants, along with a standardized experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related substituted pyridines. The methodologies and analytical reasoning presented herein exemplify a scientifically rigorous approach to structural elucidation in the absence of pre-existing experimental data.

References

- Abramovitch, R. A., & Singer, G. M. (1974). Part A. Properties and Reactions of Pyridines.

- Brukker, P. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(4), 346-350.

- Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic structure analysis. Oxford University Press.

- Ewing, D. F. (1979). 13C substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524.

- Gunther, H. (2013).

- Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.

- Kalman, J. R., & Williams, D. H. (1980). Substituent effects on the 13C NMR chemical shifts of some substituted benzenes. Journal of the American Chemical Society, 102(3), 897-903.

- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. John Wiley & Sons.

- Maciel, G. E. (2013). Nuclear magnetic resonance spectroscopy of nuclei other than protons. John Wiley & Sons.

-

NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 2-Bromo-4-chloro-6-methoxypyridine

An In-depth Technical Guide to the Reactions of 2-Bromo-4-chloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-4-chloro-6-methoxypyridine is a polysubstituted pyridine derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its utility is principally derived from the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization of the pyridine core. This strategic handle makes it an essential intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where substituted pyridines are prevalent structural motifs.[1][2]

The pyridine ring is electronically deficient due to the electronegative nitrogen atom, which significantly influences its reactivity. The nitrogen atom activates the C2, C4, and C6 positions towards nucleophilic attack.[3][4] In 2-Bromo-4-chloro-6-methoxypyridine, the presence of a bromine atom at C2, a chlorine atom at C4, and a methoxy group at C6 creates a unique electronic and steric environment that dictates the regioselectivity of its transformations. This guide provides a comprehensive review of the primary reaction classes this substrate undergoes, offering field-proven insights into experimental design and causality.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | ~85-95 | Adapted from [5] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | >90 | Adapted from [6] |

| Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | ~80-90 | Adapted from [7] |

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-6-methoxy-2-phenylpyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. [8][9]This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. As with the Suzuki reaction, the greater reactivity of the C-Br bond ensures selective coupling at the C2 position. [3][10] Table 2: Representative Conditions for Sonogashira Coupling

| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | >90 | Adapted from [8] |

| Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | ~85-95 | Adapted from [11] |

| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (3) | Piperidine | Toluene | 70 | ~90 | Adapted from [12] |

-

Setup: In a Schlenk tube under argon, combine 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Solvent and Base: Add degassed THF (10 mL) and triethylamine (3.0 mmol).

-

Alkyne Addition: Add phenylacetylene (1.1 mmol) dropwise via syringe.

-

Reaction: Stir the mixture at 60 °C for 8 hours or until completion as monitored by TLC.

-

Workup: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the residue via flash chromatography to obtain 4-chloro-6-methoxy-2-(phenylethynyl)pyridine.

Part 2: Nucleophilic Aromatic Substitution (SNA_r): Targeting the C-Cl Bond

Nucleophilic aromatic substitution (SNA_r) offers a complementary strategy for functionalizing the pyridine ring. In this two-step addition-elimination mechanism, the reactivity of the leaving group is often governed by the electronegativity of the halogen, with a general trend of F > Cl > Br > I. [3]The electron-withdrawing pyridine nitrogen stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at the C2 or C4 positions. [3][4]This electronic preference, combined with the leaving group ability, renders the C4-chloro position of 2-Bromo-4-chloro-6-methoxypyridine the primary site for SNA_r, demonstrating orthogonal reactivity to palladium-catalyzed cross-couplings.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Reactions with O-Nucleophiles

Alkoxides, such as sodium methoxide or ethoxide, readily displace the C4-chloro substituent. This reaction is often performed at elevated temperatures in a polar aprotic solvent like DMSO or DMF, or in the corresponding alcohol. This provides a straightforward route to 4,6-dialkoxy-2-bromopyridines. A clear example is the selective displacement of chloride over bromide when reacting 2-bromo-4-chloropyridine with methoxide. [3] Table 3: Representative Conditions for SNA_r with O-Nucleophiles

| Nucleophile | Base/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| Methoxide | NaOMe | DMSO | 120 | ~25 (for similar system) | [13] |

| Ethoxide | NaOEt | Ethanol | 80 (reflux) | >80 | General knowledge |

| Phenoxide | PhOH / K₂CO₃ | DMF | 100 | >75 | General knowledge |

-

Setup: In a sealed tube, dissolve 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol) in anhydrous DMSO (5 mL).

-

Reagent Addition: Add sodium methoxide (1.5 mmol) portion-wise to the solution.

-

Reaction: Seal the tube and heat the mixture to 120 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

-

Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude oil by column chromatography to yield 2-bromo-4,6-dimethoxypyridine. [13]

Part 3: Metal-Halogen Exchange: Activating the C-Br Bond for Electrophilic Quench

Metal-halogen exchange is a powerful technique for generating organometallic reagents from organic halides. [14]This reaction typically involves treating the halide with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi or t-BuLi), at very low temperatures (-78 °C to -100 °C) to prevent side reactions. [15][16]The exchange is fastest for C-Br bonds compared to C-Cl bonds, allowing for the regioselective formation of a 2-lithiated pyridine species from 2-Bromo-4-chloro-6-methoxypyridine. This highly reactive intermediate can then be trapped with a wide variety of electrophiles to install new functional groups at the C2 position.

Caption: Workflow for metal-halogen exchange and subsequent electrophilic quench.

Table 4: Representative Metal-Halogen Exchange and Electrophilic Quench

| Exchange Reagent | Electrophile (E+) | Quench Product (2-E) | Solvent | Temp. (°C) | Yield (%) | Reference |

| n-BuLi | DMF | -CHO (Formyl) | THF | -78 | ~60-75 | General knowledge |

| t-BuLi | CO₂ (gas), then H₃O⁺ | -COOH (Carboxylic acid) | THF | -78 | ~70-85 | General knowledge |

| n-BuLi | CH₃I | -CH₃ (Methyl) | Diethyl Ether | -78 | ~50-70 | [15] |

| i-PrMgCl·LiCl | Benzaldehyde | -CH(OH)Ph | THF | -20 to 0 | ~60-80 | Adapted from [17] |

-

Setup: To a flame-dried, three-neck flask equipped with a thermometer and an argon inlet, add a solution of 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 20 minutes. Alternatively, pour the reaction mixture over crushed dry ice.

-

Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous ammonium chloride solution. Acidify with 1M HCl to pH ~3 and extract with ethyl acetate.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by recrystallization or chromatography to yield 4-chloro-6-methoxy-pyridine-2-carboxylic acid.

Conclusion

2-Bromo-4-chloro-6-methoxypyridine stands out as a strategically designed building block that offers chemists remarkable control over the synthesis of substituted pyridines. The predictable and orthogonal reactivity of its C2-bromo and C4-chloro positions enables a wide array of transformations. By leveraging palladium-catalyzed cross-coupling at the C2 position, nucleophilic aromatic substitution at the C4 position, or metal-halogen exchange at the C2 position, researchers can devise flexible and efficient synthetic routes to novel and complex molecular targets. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals and synthetic chemists to effectively harness the synthetic potential of this powerful intermediate.

References

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate - NIH. [Link]

-

2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem - NIH. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

-

Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchGate. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines - ChemRxiv. [Link]

-

Cross Coupling Reactions - YouTube. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16 - YouTube. [Link]

-

The Suzuki Reaction. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. [Link]

-

Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 14. ethz.ch [ethz.ch]

- 15. joss.tcnj.edu [joss.tcnj.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-methoxypyridine

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] For researchers, scientists, and professionals in drug development, the ability to selectively functionalize complex heterocyclic scaffolds is of paramount importance. Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals. This guide provides a detailed protocol and the underlying scientific rationale for the selective Suzuki-Miyaura coupling of 2-bromo-4-chloro-6-methoxypyridine, a versatile building block for the synthesis of novel chemical entities.

The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 2-position and a chlorine at the 4-position, presents an opportunity for chemoselective functionalization. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for a targeted reaction at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This application note will elucidate the principles governing this selectivity and provide a reliable, field-proven protocol for achieving high yields of the desired 2-aryl-4-chloro-6-methoxypyridine products.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is catalyzed by a palladium complex and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key stages of the reaction.

-

Oxidative Addition: The catalytic cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (in this case, 2-bromo-4-chloro-6-methoxypyridine). This is often the rate-determining step of the reaction. The general reactivity trend for halogens in this step is I > Br > Cl, which is the basis for the chemoselectivity of the protocol described herein.[2]

-

Transmetalation: In this step, the organic moiety from the organoboron species (the arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Selective C-2 Arylation

This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid with 2-bromo-4-chloro-6-methoxypyridine at the 2-position.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Bromo-4-chloro-6-methoxypyridine | ≥97% | Commercially Available |

| Arylboronic Acid | ≥98% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Water | Deionized, Degassed | In-house |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Commercially Available |

Equipment

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas (N₂ or Ar) supply with manifold

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-chloro-6-methoxypyridine (1.0 mmol, 1.0 equiv).

-

Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

-

Add sodium carbonate (2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

The flask is then sealed with a septum.

-

-

Inert Atmosphere:

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

-

-

Reaction:

-

The reaction mixture is heated to 90 °C with vigorous stirring.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-4-chloro-6-methoxypyridine.

-

Causality Behind Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings. It is commercially available and generally provides good yields for a wide range of substrates.

-

Base: Sodium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. Its use in an aqueous/organic solvent system is well-established.

-

Solvent System: The mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Temperature: Heating the reaction to 90 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate without promoting significant decomposition of the reactants or catalyst.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the catalyst is of good quality and has been stored properly. Consider using a fresh batch. |

| Insufficient degassing | Thoroughly degas the solvents and ensure the reaction is maintained under a positive pressure of inert gas. | |

| Poor quality reagents | Use high-purity, anhydrous reagents and solvents. | |

| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring. |

| Protodeboronation | Minimize reaction time once the starting material is consumed. Ensure the base is not excessively strong. | |

| Reaction at the C-Cl bond | While unlikely under these conditions, if observed, consider lowering the reaction temperature or using a more selective catalyst/ligand system. |

Conclusion

The protocol detailed in this application note provides a reliable and selective method for the synthesis of 2-aryl-4-chloro-6-methoxypyridines via the Suzuki-Miyaura cross-coupling reaction. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, this procedure allows for the targeted functionalization of the 2-position of the pyridine ring, yielding valuable intermediates for drug discovery and materials science. The provided mechanistic insights and troubleshooting guide are intended to empower researchers to successfully implement and adapt this powerful synthetic transformation in their own laboratories.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- European Patent Office. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions (EP Patent No. 2468701A1).

- Hocek, M., & Dvořák, D. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710.

- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2794.

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- RSC Publishing. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(12), 3467-3474.

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

- Thomas, S. P., & Aggarwal, V. K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4400-4403.

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Application Note: Selective Buchwald-Hartwig Amination of 2-Bromo-4-chloro-6-methoxypyridine

Introduction: Navigating Selectivity in Dihalogenated Pyridine Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[2]

This application note provides a detailed experimental procedure for the selective Buchwald-Hartwig amination of 2-Bromo-4-chloro-6-methoxypyridine. This substrate presents a unique challenge and opportunity: the presence of two different halogen atoms on the pyridine ring necessitates a highly selective approach to achieve monosubstitution at the desired position. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis form the basis for this selectivity. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for a regioselective amination at the 2-position.

The electron-donating methoxy group at the 6-position further influences the electronic properties of the pyridine ring, making a carefully optimized protocol essential for achieving high yields and selectivities. This guide will walk through a robust experimental procedure, delve into the mechanistic underpinnings of the reaction's selectivity, and provide practical insights for troubleshooting and optimization.

Reaction Principle and Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a suitable phosphine ligand, and a base.[2] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex. In the case of 2-Bromo-4-chloro-6-methoxypyridine, the preferential oxidative addition occurs at the more reactive C-Br bond.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-arylpyridine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The selectivity for amination at the 2-position is primarily governed by the faster rate of oxidative addition at the C-Br bond compared to the C-Cl bond. This difference in reactivity can be further enhanced by the judicious choice of catalyst, ligand, and reaction conditions. Bulky, electron-rich phosphine ligands, such as those from the Josiphos family, have been shown to be particularly effective in promoting the selective amination of dihalopyridines.[5]

Experimental Protocol

This protocol describes the selective amination of 2-Bromo-4-chloro-6-methoxypyridine with a secondary amine, morpholine, as a representative example. The principles can be adapted for other primary and secondary amines with appropriate optimization.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromo-4-chloro-6-methoxypyridine | ≥98% | Commercially Available |

| Morpholine | ≥99% | Commercially Available |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available |

| (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPFtBu-Josiphos) | Ligand Grade | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated aqueous sodium bicarbonate solution | Prepared in-house | |

| Brine (Saturated aqueous sodium chloride solution) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |

| Celite® | Commercially Available |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes for liquid transfer

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup Workflow:

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol, 1.0 eq), CyPFtBu-Josiphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

-

The flask is evacuated and backfilled with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times.

-

Add anhydrous toluene (5 mL) to the flask via syringe.

-

Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) to the reaction mixture.

-

Add morpholine (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by subjecting the flask to three freeze-pump-thaw cycles.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholino)-4-chloro-6-methoxypyridine.

Mechanism & Key Considerations

The success of this selective amination hinges on several key factors:

-

Choice of Ligand: The Josiphos-type ligand, CyPFtBu, is a bulky, electron-rich ferrocenyl phosphine ligand. Its steric bulk is thought to favor the formation of the monoligated palladium species, which is highly active in the catalytic cycle. The bidentate nature of the ligand can also stabilize the palladium center and prevent catalyst decomposition, which is particularly important when working with potentially coordinating pyridine substrates.[5]

-

Choice of Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[6] Its strength is sufficient to deprotonate the coordinated amine without promoting unwanted side reactions. For substrates with base-sensitive functional groups, weaker bases such as potassium carbonate or cesium carbonate may be employed, although this might require higher reaction temperatures or longer reaction times.[7]

-

Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations as it is non-polar and has a high boiling point, allowing for the reaction to be conducted at elevated temperatures.[7] It is crucial to use an anhydrous solvent to prevent quenching of the base and potential side reactions.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so it is imperative to perform the reaction under an inert atmosphere of nitrogen or argon.[2] Proper degassing of the reaction mixture is also essential to remove dissolved oxygen.

Catalytic Cycle Diagram:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Expected Outcomes and Troubleshooting

| Parameter | Expected Outcome | Potential Issues & Troubleshooting |

| Yield | 60-90% (Amine Dependent) | Low Yield: Incomplete reaction (extend reaction time, increase temperature), catalyst decomposition (ensure inert atmosphere, use fresh reagents), poor ligand choice (screen other bulky phosphine ligands). |

| Selectivity | >95% for amination at the 2-position | Low Selectivity (Diamination): Use a slight excess of the dihalopyridine relative to the amine. Low Selectivity (Reaction at C-4): This is less likely but could indicate an issue with the catalyst system. Consider a less reactive catalyst or lower reaction temperature. |

| Purity | >98% after chromatography | Impure Product: Presence of starting material (optimize reaction conditions for full conversion), side products (e.g., hydrodehalogenation - ensure anhydrous conditions). |

Conclusion

This application note provides a detailed and reliable protocol for the selective Buchwald-Hartwig amination of 2-Bromo-4-chloro-6-methoxypyridine. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and employing a carefully selected catalyst system, high yields and excellent regioselectivity can be achieved. This methodology offers a valuable tool for researchers and professionals in the pharmaceutical and chemical industries for the synthesis of functionalized pyridine derivatives.

References

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Barrett, A. G. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33865–33875. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Nolan, S. P., et al. (2017). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF. [Link]

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Synthesis of 2-amino-4-methylpyridine.

- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

2-Chloro-6-methoxypyridine. PubChem. [Link]

-

Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]

-

Hartwig, J. F., et al. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.rug.nl [research.rug.nl]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Application of 2-Bromo-4-chloro-6-methoxypyridine in the Synthesis of Kinase Inhibitors: A Guide for Researchers

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-bromo-4-chloro-6-methoxypyridine as a versatile building block in the synthesis of kinase inhibitors. The inherent reactivity and substitution pattern of this pyridine derivative offer a powerful platform for generating diverse chemical scaffolds targeting various protein kinases, a class of enzymes critically involved in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions, making them a prime focus for therapeutic intervention.

The pyridine scaffold is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors, often playing a pivotal role in binding to the hinge region of the kinase ATP-binding site. The specific arrangement of substituents in 2-bromo-4-chloro-6-methoxypyridine—a bromine atom amenable to cross-coupling reactions, a chlorine atom for further functionalization or as a key interaction point, and a methoxy group influencing electronic properties and solubility—provides a unique and advantageous starting point for the design of novel and potent kinase inhibitors.

This guide will delve into the key synthetic transformations, provide detailed experimental protocols for the synthesis of a representative kinase inhibitor scaffold, and discuss the underlying principles of reaction selectivity and structure-activity relationships (SAR).

Core Synthetic Strategies: Leveraging Palladium Catalysis

The functionalization of the 2-bromo-4-chloro-6-methoxypyridine core predominantly relies on palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine and chlorine substituents allows for a sequential and controlled introduction of various molecular fragments.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction in medicinal chemistry for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[1][2] In the context of 2-bromo-4-chloro-6-methoxypyridine, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position. This enables the introduction of a wide array of aryl and heteroaryl moieties, which can be designed to occupy specific pockets within the kinase active site.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is another indispensable tool for forging C-N bonds, a common linkage in many kinase inhibitors that often interacts with the hinge region of the kinase.[3][4] Similar to the Suzuki coupling, the reaction can be directed to the more reactive 2-position of the pyridine ring. This allows for the introduction of various anilines and other amino-containing heterocycles, which are crucial for establishing key hydrogen bonding interactions with the target kinase.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination of the resulting N-aryl product. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[4]

Representative Synthesis of a Kinase Inhibitor Scaffold

The following section outlines a representative synthetic workflow for the construction of a hypothetical kinase inhibitor scaffold targeting a generic protein kinase. This multi-step synthesis utilizes the sequential functionalization of 2-bromo-4-chloro-6-methoxypyridine through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-methoxypyridine with an Aryl Boronic Acid

This protocol describes the selective coupling at the 2-position of the pyridine ring.

Materials:

| Reagent | Molar Equiv. |

| 2-Bromo-4-chloro-6-methoxypyridine | 1.0 |

| Aryl boronic acid | 1.2 |

| Pd(PPh₃)₄ | 0.05 |

| K₂CO₃ | 2.0 |

| 1,4-Dioxane/H₂O (4:1) | - |

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromo-4-chloro-6-methoxypyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-chloro-6-methoxypyridine intermediate.

Step 2: Buchwald-Hartwig Amination of the 2-Aryl-4-chloro-6-methoxypyridine Intermediate

This protocol describes the subsequent amination at the 4-position.

Materials:

| Reagent | Molar Equiv. |

| 2-Aryl-4-chloro-6-methoxypyridine | 1.0 |

| Amine (e.g., aniline derivative) | 1.5 |

| Pd₂(dba)₃ | 0.02 |

| Xantphos | 0.04 |

| Cs₂CO₃ | 2.0 |

| Anhydrous Toluene | - |

Procedure:

-

To a flame-dried Schlenk tube, add the 2-aryl-4-chloro-6-methoxypyridine intermediate (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

The 2,4,6-trisubstituted pyridine scaffold allows for systematic exploration of structure-activity relationships.

-

The 2-Aryl Moiety: This group often projects into a hydrophobic pocket of the kinase active site. Modifications to this ring, such as the introduction of electron-donating or -withdrawing groups, can modulate potency and selectivity.

-

The 4-Amino Linkage: The amine at the 4-position frequently forms crucial hydrogen bonds with the hinge region of the kinase. The nature of the amine and the substituents on the appended ring system can significantly impact binding affinity.

-

The 6-Methoxy Group: The methoxy group can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. It can also form specific interactions within the ATP-binding pocket of certain kinases.

The strategic and iterative modification of these three positions, enabled by the synthetic accessibility of the 2-bromo-4-chloro-6-methoxypyridine starting material, provides a robust platform for the optimization of kinase inhibitor drug candidates.

Conclusion

2-Bromo-4-chloro-6-methoxypyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct reactivity at the 2- and 4-positions allows for the controlled and sequential introduction of diverse chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize libraries of substituted pyridine derivatives for the discovery of potent and selective kinase inhibitors. The logical and stepwise approach to functionalization facilitates the exploration of structure-activity relationships, ultimately accelerating the drug discovery process.

References

-

Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase ATP binding site. Chemistry & biology, 12(6), 621-637. [Link]

- Google Patents. (2022). Compounds useful as kinase inhibitors. US12220401B2.

-

Zhang, J., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(11), 2951-2954. [Link]

-

Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

-

Coates, D. A., et al. (2007). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(24), 6842-6846. [Link]

-

ResearchGate. (2018). Suzuki cross-coupling of 4a–f, h with arylboronic acids. [Link]

-

Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380-1397. [Link]

-

Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701. [Link]

-

PubChem. (2022). Kinase inhibitors. Patent US-12410156-B2. [Link]

-

ResearchGate. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

National Center for Biotechnology Information. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

-

MDPI. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

-

ACS Omega. (2020). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

-

MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

-

PubMed Central. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]

-

PubMed. (2025). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. [Link]

-

National Center for Biotechnology Information. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]

-

ResearchGate. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

-

National Center for Biotechnology Information. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. [Link]

-

PubChem. (2020). Certain protein kinase inhibitors. Patent US-10835535-B2. [Link]

-

PubMed. (2018). An Update on JAK Inhibitors. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

National Center for Biotechnology Information. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

-

Patsnap Synapse. (2025). MAP4K4 inhibitors(Genentech, Inc). [Link]

-

BindingDB. (n.d.). Patents In BindingDB. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Pharmaceutical Intermediates from 2-Bromo-4-chloro-6-methoxypyridine

Abstract

Substituted pyridines are ubiquitous scaffolds in modern pharmaceuticals, playing a critical role in the efficacy of numerous therapeutic agents.[1][2][3] 2-Bromo-4-chloro-6-methoxypyridine has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.[4] Its utility stems from the differential reactivity of the bromine and chlorine substituents, which allows for selective and sequential functionalization of the pyridine core. This guide provides an in-depth exploration of the strategic application of this reagent, detailing robust protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). By explaining the causality behind experimental choices and providing step-by-step methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

Foundational Principles: The Orthogonal Reactivity of 2-Bromo-4-chloro-6-methoxypyridine

The synthetic power of 2-Bromo-4-chloro-6-methoxypyridine lies in the distinct chemical behavior of its two halogen atoms. This "orthogonal reactivity" enables chemists to selectively address one position while leaving the other intact for subsequent transformations.

-

Position 2 (Bromo): The Carbon-Bromine (C-Br) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6] This is due to the lower bond dissociation energy of the C-Br bond compared to the Carbon-Chlorine (C-Cl) bond, facilitating the initial oxidative addition step in the catalytic cycle.

-

Position 4 (Chloro): The C-Cl bond at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[7][8] The electron-withdrawing effect of the pyridine nitrogen atom polarizes the ring, making the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[9] In SNAr reactions on dihalopyridines, the 4-position is generally the preferred site of attack, and chlorine is a competent leaving group under these conditions.[7][10]

This differential reactivity provides a logical roadmap for molecular construction, allowing for controlled, stepwise diversification.

Figure 1: Reactivity roadmap for 2-Bromo-4-chloro-6-methoxypyridine.

Protocols for Selective Functionalization

Safety Precaution: 2-Bromo-4-chloro-6-methoxypyridine and related halopyridines are irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C2-Position

This protocol demonstrates the formation of a carbon-carbon bond selectively at the C2-position, replacing the bromine atom. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[6][15]

Principle: The palladium(0) catalyst preferentially undergoes oxidative addition into the more reactive C-Br bond. The subsequent transmetalation with the boronic acid and reductive elimination yields the 2-aryl-4-chloro-6-methoxypyridine intermediate, leaving the C-Cl bond available for further chemistry.

Figure 2: Workflow for selective Suzuki-Miyaura coupling.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-chloro-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent and Catalyst Addition: Add degassed toluene and water (e.g., a 4:1 mixture). To this suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Data Summary:

| Reagent/Parameter | Molar Eq. | Typical Yield | Purity (LC-MS) | Notes |

| 2-Bromo-4-chloro-6-methoxypyridine | 1.0 | - | >98% | Starting Material |

| Arylboronic Acid | 1.2 | 75-90% | >95% | Electron-rich boronic acids may react faster.[16] |

| Pd(PPh₃)₄ | 0.05 | - | - | Catalyst is air-sensitive. |

| K₂CO₃ | 3.0 | - | - | Base is crucial for the catalytic cycle. |

| Temperature | - | - | - | 90-100 °C |

Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position

This protocol achieves the selective formation of a carbon-nitrogen bond at the C2-position. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to classical methods.[17][18]

Principle & Causality: Similar to the Suzuki coupling, the reaction is initiated by the selective oxidative addition of the palladium catalyst to the C-Br bond. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; these ligands stabilize the palladium center, promote reductive elimination, and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the palladium complex.[5]

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add palladium(II) acetate [Pd(OAc)₂] (0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq) to an oven-dried Schlenk tube. Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.

-

Reagent Addition: Add 2-Bromo-4-chloro-6-methoxypyridine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reaction Execution: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Data Summary:

| Reagent/Parameter | Molar Eq. | Typical Yield | Purity (LC-MS) | Notes |

| 2-Bromo-4-chloro-6-methoxypyridine | 1.0 | - | >98% | Starting Material |

| Amine | 1.2 | 70-85% | >95% | Primary and secondary amines are suitable. |

| Pd(OAc)₂ / Ligand | 0.02 / 0.04 | - | - | Ligand choice is crucial for success. |

| NaOtBu | 1.4 | - | - | Strong, non-nucleophilic base. |

| Temperature | - | - | - | 100-110 °C |

Protocol 3: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol leverages the inherent electrophilicity of the C4-position to displace the chloro substituent with a nucleophile, such as an alkoxide or an amine.

Principle & Causality: The reaction proceeds via a two-step addition-elimination mechanism.[7] The nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[20] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.[9] Subsequent elimination of the chloride leaving group restores aromaticity and yields the final product. The C-Cl bond is preferentially substituted over the C-Br bond in SNAr reactions on this scaffold.[7]

Figure 3: Workflow for selective Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol (using an alcohol nucleophile):

-

Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add the desired alcohol (1.5 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Substrate Addition: Add a solution of 2-Bromo-4-chloro-6-methoxypyridine (1.0 eq) in DMF to the freshly prepared alkoxide solution.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Cool the reaction to 0 °C and quench by the slow addition of water. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the 4-alkoxy-2-bromo-6-methoxypyridine.

Strategic Application: Sequential Functionalization

The true synthetic power of 2-Bromo-4-chloro-6-methoxypyridine is realized in multi-step syntheses. By combining the protocols above, highly complex and diverse pharmaceutical intermediates can be constructed from a single starting material. A common and logical strategy is to first perform a palladium-catalyzed cross-coupling at the C2-position, followed by a nucleophilic substitution at the C4-position.

Figure 4: Sequential functionalization workflow.

This sequential approach provides a modular and efficient route to libraries of compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[21]

References

- Buchwald–Hartwig amination - Grokipedia.

- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate.

- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates - Benchchem.

- Navigating the Synthesis and Applications of 4-Bromo-2-methoxypyridine: A Chemical Intermediate Deep Dive - NINGBO INNO PHARMCHEM CO.,LTD.

- Buchwald–Hartwig amination - Wikipedia.

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH.

- CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents.

- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.

- 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem - NIH.

- 2-Bromo-4-methoxypyridine - Chem-Impex.

- SAFETY DATA SHEET - Fisher Scientific.

- 2-Bromo-4-chloro-6-methoxypyridine.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH.

- Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchGate.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.

- Suzuki cross-coupling - Chemistry LibreTexts.

- SAFETY DATA SHEET - Sigma-Aldrich.

- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.

- Safety Data Sheet - MedchemExpress.com.

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Organic Letters Current Issue - ACS Publications - American Chemical Society.

- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. fishersci.fr [fishersci.fr]

- 15. tcichemicals.com [tcichemicals.com]

- 16. mdpi.com [mdpi.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

Mastering Regioselectivity: A Guide to the Selective Functionalization of 2-Bromo-4-chloro-6-methoxypyridine